molecular formula C14H19NS B14302356 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine CAS No. 113541-81-4

1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine

Cat. No.: B14302356
CAS No.: 113541-81-4
M. Wt: 233.37 g/mol
InChI Key: ZHUFBDNJOSMDAR-UHFFFAOYSA-N
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Description

1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a phenylsulfanyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely used in medicinal chemistry due to its versatile biological activities . The phenylsulfanyl group adds unique chemical properties to the compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine typically involves the reaction of pyrrolidine with a phenylsulfanyl-substituted but-1-ene precursor. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrolidine, followed by nucleophilic substitution with the phenylsulfanyl-substituted but-1-ene .

Industrial Production Methods: Industrial production of pyrrolidine derivatives, including this compound, generally involves large-scale reactions in continuous flow reactors. The use of catalysts such as cobalt and nickel oxides supported on alumina is common to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Investigated for its potential as a drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Uniqueness: 1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine is unique due to the combination of the pyrrolidine ring and the phenylsulfanyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

CAS No.

113541-81-4

Molecular Formula

C14H19NS

Molecular Weight

233.37 g/mol

IUPAC Name

1-(4-phenylsulfanylbut-1-enyl)pyrrolidine

InChI

InChI=1S/C14H19NS/c1-2-8-14(9-3-1)16-13-7-6-12-15-10-4-5-11-15/h1-3,6,8-9,12H,4-5,7,10-11,13H2

InChI Key

ZHUFBDNJOSMDAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C=CCCSC2=CC=CC=C2

Origin of Product

United States

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